Chymotrypsin

Description

Properties

IUPAC Name |

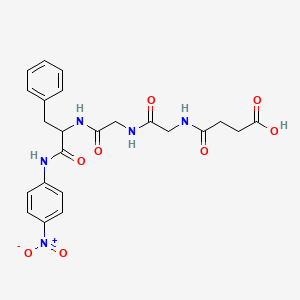

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIUBWVKZQDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988741 | |

| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS | |

| Record name | CHYMOTRYPSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER | |

CAS No. |

9004-07-3, 68982-90-1 | |

| Record name | Chymotrypsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chymotrypsin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymotrypsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHYMOTRYPSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chymotrypsin for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic mechanism and kinetic properties of chymotrypsin, a well-studied serine protease. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in studies involving this compound or similar enzymes. It covers the fundamental principles of this compound's catalytic action, detailed experimental protocols for kinetic analysis, and a summary of key kinetic parameters for various substrates and inhibitors.

The Catalytic Mechanism of this compound

This compound is a digestive enzyme that catalyzes the hydrolysis of peptide bonds, preferentially cleaving at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its catalytic activity is attributed to a specific spatial arrangement of three key amino acid residues in its active site, known as the catalytic triad .

The catalytic triad consists of Serine-195 (Ser-195), Histidine-57 (His-57), and Aspartate-102 (Asp-102) . These residues work in concert to create a highly nucleophilic serine residue that can attack the carbonyl carbon of the substrate's peptide bond. The mechanism proceeds via a two-step process involving the formation and subsequent hydrolysis of an acyl-enzyme intermediate, a characteristic feature of a "ping-pong" mechanism.[2]

Step 1: Acylation

-

Substrate Binding: The substrate binds to the active site of this compound, with the aromatic side chain of the target amino acid fitting into a hydrophobic pocket, which ensures substrate specificity.

-

Nucleophilic Attack: The imidazole ring of His-57 acts as a general base, accepting a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the scissile peptide bond in the substrate.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds with the backbone amide groups of Gly-193 and Ser-195, a region known as the oxyanion hole .

-

Collapse of the Intermediate and Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The newly protonated His-57 now acts as a general acid, donating a proton to the amino group of the leaving peptide fragment. This facilitates the cleavage of the peptide bond, releasing the C-terminal portion of the substrate. The N-terminal portion of the substrate remains covalently attached to the enzyme through an ester linkage with Ser-195, forming the acyl-enzyme intermediate .

Step 2: Deacylation

-

Water Binding: A water molecule enters the active site.

-

Nucleophilic Attack by Water: His-57, now acting as a general base again, accepts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion). The hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This attack forms a second tetrahedral intermediate, with the oxyanion again stabilized by the oxyanion hole.

-

Collapse of the Intermediate and Product Release: The tetrahedral intermediate collapses. His-57, now protonated, acts as a general acid and donates its proton to the oxygen of Ser-195, breaking the covalent bond between the enzyme and the substrate. This releases the N-terminal portion of the original substrate (the second product) and regenerates the free, active enzyme.

The following diagram illustrates the key steps in the this compound catalytic mechanism.

References

Chymotrypsin's Specificity for Aromatic Amino Acids: A Technical Guide for Researchers

Abstract

Chymotrypsin, a cornerstone of digestive proteolysis and a valuable tool in biochemical research, exhibits a well-defined substrate specificity, preferentially cleaving peptide bonds at the C-terminus of large, hydrophobic amino acid residues. This technical guide provides an in-depth exploration of this compound's pronounced specificity for aromatic amino acids—phenylalanine, tyrosine, and tryptophan. We will delve into the structural basis of this selectivity, present comparative kinetic data, detail experimental protocols for activity assessment, and illustrate the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows or are engaged in the study of protease-substrate interactions.

Introduction: The Basis of this compound's Specificity

This compound is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.[1] Its catalytic activity is centered around a catalytic triad of amino acid residues in its active site: serine-195, histidine-57, and aspartate-102.[2] The remarkable specificity of this compound arises from a deep, hydrophobic binding pocket within its active site, known as the S1 pocket. This pocket is aptly shaped to accommodate large, nonpolar side chains, with a particular affinity for the aromatic rings of phenylalanine, tyrosine, and tryptophan.[2] This structural feature dictates that this compound will preferentially hydrolyze peptide bonds immediately following these residues. While its primary targets are aromatic amino acids, this compound also demonstrates activity, albeit to a lesser extent, towards other large hydrophobic residues such as leucine and methionine.

Quantitative Analysis of Substrate Specificity

The substrate preference of this compound can be quantitatively described by comparing the kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km)—for various substrates. A lower Km value indicates a higher binding affinity between the enzyme and the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters for the hydrolysis of various N-acetyl-L-amino acid ethyl esters by this compound, highlighting the enzyme's strong preference for aromatic substrates over those with smaller, aliphatic side chains.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Aromatic Substrates | |||

| N-acetyl-L-tyrosine ethyl ester | 0.66[3][4][5][6] | 193[1] | 292,424 |

| N-acetyl-L-tryptophan ethyl ester | 0.097[1] | 27[1] | 278,351 |

| N-acetyl-L-phenylalanine ethyl ester | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |

| Aliphatic Substrates | |||

| N-acetyl-L-valine ethyl ester | 88[3][4][5][6] | Data not available | Data not available |

| N-acetyl-glycine ethyl ester | 387[1] | 0.039[1] | 0.10 |

| N-acetyl-L-leucine ethyl ester | Data not available | Data not available | Data not available |

| N-acetyl-L-methionine ethyl ester | Data not available | Data not available | Data not available |

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are compiled from various sources for comparative purposes.

The significantly lower Km and higher kcat/Km values for aromatic substrates compared to aliphatic ones underscore this compound's profound specificity. For instance, the Km for N-acetyl-L-tyrosine ethyl ester is approximately 133 times lower than that for N-acetyl-L-valine ethyl ester, indicating a much stronger binding affinity for the aromatic substrate.[3][4][5][6]

The Catalytic Mechanism: A Two-Act Play

The hydrolysis of a peptide bond by this compound proceeds via a two-step "ping-pong" mechanism involving the formation of a transient acyl-enzyme intermediate.

-

Acylation: The process begins with the binding of the substrate's aromatic side chain into the S1 pocket. The catalytic triad then orchestrates a nucleophilic attack by the hydroxyl group of serine-195 on the carbonyl carbon of the scissile peptide bond. This is facilitated by histidine-57, which acts as a general base, abstracting a proton from serine-195. The aspartate-102 residue helps to orient the histidine and stabilize the positive charge that develops on its imidazole ring. This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the enzyme as an acyl-enzyme intermediate.

-

Deacylation: A water molecule then enters the active site and, activated by histidine-57 (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the original substrate and regenerating the active enzyme.

Caption: The two-phase catalytic mechanism of this compound.

Experimental Protocols for Measuring this compound Activity

Accurate determination of this compound's kinetic parameters is fundamental to understanding its function. Spectrophotometric assays using chromogenic or fluorogenic substrates are commonly employed.

Spectrophotometric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol is a widely used method for determining this compound activity by monitoring the increase in absorbance resulting from the hydrolysis of BTEE.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium chloride (CaCl2, e.g., 100 mM)

-

Methanol

-

Hydrochloric acid (HCl, e.g., 1 mM)

-

Spectrophotometer capable of reading at 256 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution with 1 mM HCl to a working concentration (e.g., 10-30 µg/mL).

-

Buffer: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl2 and adjust the pH to 7.8 at 25°C.

-

Substrate Solution: Prepare a 1.07 mM BTEE solution in 50% (w/w) methanol.

-

-

Assay Protocol:

-

Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.

-

In a quartz cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette and mix thoroughly by inversion.

-

Immediately begin recording the increase in absorbance at 256 nm for approximately 5-10 minutes.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA256/min) from the linear portion of the absorbance versus time curve.

-

Calculate the this compound activity using the Beer-Lambert law and the molar extinction coefficient of the product.

-

Caption: Workflow for the BTEE-based this compound activity assay.

Conclusion and Future Directions

The substrate specificity of this compound for aromatic amino acids is a classic example of enzyme-substrate recognition, driven by the complementary shapes and chemical properties of the enzyme's active site and the substrate's side chain. This specificity is not only crucial for its physiological role in digestion but also makes it an invaluable tool for protein sequencing and peptide mapping.

For drug development professionals, understanding the intricacies of this compound's S1 pocket can inform the design of specific inhibitors for therapeutic applications, particularly in conditions where this compound activity is dysregulated. Furthermore, the principles of substrate recognition elucidated from the study of this compound have broader implications for understanding and engineering other proteases with diverse specificities.

Future research may focus on the development of novel, highly specific substrates and inhibitors, as well as the computational modeling of this compound-substrate interactions to further refine our understanding of its catalytic mechanism and specificity.

References

An In-depth Technical Guide to the Activation of Chymotrypsinogen

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The conversion of an inactive zymogen to a fully active enzyme is a fundamental biological control mechanism. This guide provides a detailed examination of the proteolytic activation of chymotrypsinogen, a precursor synthesized by the pancreas, into its active form, chymotrypsin.[1][2] This process is critical for protein digestion in the small intestine and serves as a classic model for understanding post-translational enzyme regulation.[3][4] We will explore the precise molecular events, structural rearrangements, and the key enzymes involved in this activation cascade. This document includes a summary of quantitative data, detailed experimental protocols for studying the activation process, and visualizations of the key pathways and workflows.

The Zymogen Concept and Physiological Context

Digestive proteases like this compound are synthesized and stored as inactive precursors, or zymogens, to prevent unwanted and damaging proteolytic activity within the synthesizing organ, the pancreas.[1][3] Chymotrypsinogen is a single polypeptide chain of 245 amino acid residues, synthesized in the pancreatic acinar cells and stored in intracellular granules.[1] Upon hormonal or neural stimulation, these granules are released into the duodenum.[1][4] Only within the controlled environment of the small intestine is the zymogen converted into its active form.[3]

The Two-Step Activation Cascade

The activation of chymotrypsinogen is not a single event but a precise, two-step proteolytic cascade initiated by trypsin and completed by this compound itself.

Step 1: Initial Cleavage by Trypsin to form π-Chymotrypsin

The activation cascade is initiated by the enzyme trypsin, which is itself activated from trypsinogen by enteropeptidase in the duodenum.[4][5] Trypsin performs a single, highly specific proteolytic cleavage on the chymotrypsinogen molecule.

-

Cleavage Site: Trypsin cleaves the peptide bond between Arginine-15 (Arg15) and Isoleucine-16 (Ile16).[1][6][7]

-

Product: This initial cleavage yields the first active form of the enzyme, known as π-chymotrypsin .[1][6] Although active, π-chymotrypsin is a transient intermediate.[8]

Step 2: Autocatalytic Conversion to α-Chymotrypsin

The newly generated π-chymotrypsin molecules then act upon each other in an autocatalytic process to produce the final, stable, and mature form of the enzyme, α-chymotrypsin .[1][8]

-

Cleavage Sites: One molecule of π-chymotrypsin catalyzes the removal of two dipeptides from another π-chymotrypsin molecule.[1]

-

Dipeptide 1: Serine-14 (Ser14) and Arginine-15 (Arg15)

-

Dipeptide 2: Threonine-147 (Thr147) and Asparagine-148 (Asn148)

-

-

Final Structure: The resulting α-chymotrypsin molecule consists of three separate polypeptide chains (A, B, and C) that remain covalently linked by disulfide bonds.[6][9]

Below is a diagram illustrating this activation pathway.

References

- 1. Chymotrypsinogen - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. Zymogen | Enzymes, Activation, Proteins | Britannica [britannica.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Chymotrypsinogen and this compound - Jmol [biosci.mcdb.ucsb.edu]

- 8. youtube.com [youtube.com]

- 9. This compound [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Function of Alpha-Chymotrypsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chymotrypsin, a serine protease of the digestive system, serves as a cornerstone model for understanding enzyme catalysis and protein structure-function relationships. Synthesized in the pancreas as the inactive zymogen chymotrypsinogen, it is activated through proteolytic cleavage in the duodenum.[1] This guide provides a comprehensive analysis of the structure and function of alpha-chymotrypsin, detailing its catalytic mechanism, substrate specificity, and the experimental protocols used for its characterization.

I. Molecular Structure of Alpha-Chymotrypsin

Alpha-chymotrypsin is a globular protein composed of three polypeptide chains (A, B, and C) linked by disulfide bonds, arising from the proteolytic activation of a single-chain precursor, chymotrypsinogen.[1] The enzyme's tertiary structure is characterized by a two-barrel fold, which creates the active site cleft.

The Catalytic Triad and Oxyanion Hole

At the heart of alpha-chymotrypsin's catalytic activity lies the catalytic triad , a specific arrangement of three amino acid residues in the active site: Aspartate-102, Histidine-57, and Serine-195 .[2] These residues are brought into close proximity by the protein's folding, despite being distant in the primary sequence. The precise geometry of the catalytic triad is crucial for the enzyme's catalytic mechanism.

Another critical feature of the active site is the oxyanion hole , formed by the backbone amide groups of Glycine-193 and Serine-195. This structure stabilizes the tetrahedral intermediate that forms during catalysis through hydrogen bonding.

| Structural Feature | Key Residues/Components | Function |

| Catalytic Triad | Asp-102, His-57, Ser-195 | Facilitates nucleophilic attack by Ser-195 on the substrate's carbonyl carbon. |

| Oxyanion Hole | Gly-193, Ser-195 | Stabilizes the negatively charged tetrahedral intermediate formed during the catalytic reaction. |

| S1 Specificity Pocket | Residues 189-192, 215-216, 225-226 | A deep, hydrophobic pocket that preferentially binds large, aromatic side chains of substrates. |

Interatomic Distances within the Catalytic Triad (PDB ID: 4CHA) [3]

| Atom 1 | Atom 2 | Distance (Å) |

| Asp-102 (OD1) | His-57 (ND1) | 2.7 |

| His-57 (NE2) | Ser-195 (OG) | 2.8 |

II. Catalytic Function and Mechanism

Alpha-chymotrypsin catalyzes the hydrolysis of peptide bonds, with a strong preference for bonds C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] The catalytic mechanism is a two-step process involving the formation of a covalent acyl-enzyme intermediate.

Catalytic Mechanism Pathway

III. Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate specificity of alpha-chymotrypsin are quantified by the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Kinetic Parameters of Alpha-Chymotrypsin for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-Acetyl-L-Tryptophan-p-nitrophenyl ester | 0.002 | 31 | 15,500,000 |

| N-Acetyl-L-Tyrosine ethyl ester | 0.7 | 193 | 275,714 |

| N-Acetyl-L-Phenylalanine methyl ester | 3.3 | 201 | 60,909 |

| N-Succinyl-L-Phenylalanine-p-nitroanilide | 0.05 | 0.04 | 800 |

| N-Glutaryl-L-Phenylalanine-p-nitroanilide | 0.95 | 0.03 | 31.6 |

| N-Acetyl-L-Tyrosine amide | 23 | 0.5 | 21.7 |

| N-Acetyl-L-Tryptophanamide | 7.3 | 0.026 | 3.6 |

IV. Experimental Protocols

A. Enzyme Kinetics Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This spectrophotometric assay measures the increase in absorbance at 256 nm as BTEE is hydrolyzed.

1. Reagent Preparation:

-

Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.

-

Substrate (BTEE) Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in a 50% (v/v) methanol/water solution.

-

Enzyme Solution: Prepare a stock solution of alpha-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 10-30 µg/mL) in cold 1 mM HCl.

2. Assay Procedure:

-

Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, combine 1.5 mL of Buffer and 1.4 mL of BTEE Solution.

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 100 µL of the diluted enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for 5-10 minutes.

-

Determine the initial reaction velocity (ΔA256/min) from the linear portion of the curve.

B. X-ray Crystallography using Hanging Drop Vapor Diffusion

This method is commonly used to grow protein crystals for X-ray diffraction studies.[4][5]

1. Materials:

-

Purified alpha-chymotrypsin solution (10-20 mg/mL in a low ionic strength buffer).

-

Crystallization (precipitant) solution (e.g., 1.7 M ammonium sulfate in 50 mM sodium acetate, pH 4.7).

-

24-well crystallization plate.

-

Siliconized glass cover slips.

-

Pipettes and tips.

2. Procedure:

-

Pipette 0.5 mL of the precipitant solution into the reservoir of a well in the crystallization plate.

-

On a clean cover slip, pipette a 2 µL drop of the purified alpha-chymotrypsin solution.

-

Add 2 µL of the precipitant solution to the protein drop.

-

Carefully invert the cover slip and place it over the reservoir, creating a sealed "hanging drop".

-

Incubate the plate at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.

Experimental Workflow for Kinetic Analysis

V. Conclusion

Alpha-chymotrypsin remains a paramount subject of study in biochemistry and drug development. Its well-characterized structure and catalytic mechanism provide a robust framework for investigating enzyme kinetics, protein engineering, and inhibitor design. The detailed structural data, coupled with established experimental protocols, allows for the continued exploration of its intricate functions and its application as a model system for serine proteases.

References

The Discovery and Elucidation of Chymotrypsin: A Technical Guide for Researchers

An in-depth exploration of the historical milestones, key experimental protocols, and enzymatic characteristics of chymotrypsin, a pivotal serine protease in biochemical research and drug development.

Introduction

This compound, a cornerstone enzyme in the study of proteolysis, has a rich history of scientific inquiry that has significantly shaped our understanding of enzyme kinetics, structure, and catalytic mechanisms. Secreted by the pancreas as the inactive zymogen, chymotrypsinogen, its activation and subsequent specific cleavage of peptide bonds have been the subject of intense research for over a century.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound research, tailored for researchers, scientists, and drug development professionals. It delves into the seminal experiments that unveiled its function, detailed protocols for its study, and a summary of its kinetic parameters, offering a valuable resource for contemporary research endeavors.

A Century of Discovery: The History of this compound Research

The journey to understand this compound began in the early 20th century with observations of proteolytic activity in pancreatic extracts. In the 1930s, Moses Kunitz and John H. Northrop were pivotal in isolating and crystallizing chymotrypsinogen, the inactive precursor, and demonstrating its activation by trypsin. This work laid the foundation for understanding zymogen activation as a crucial biological control mechanism.

Subsequent decades saw the elucidation of this compound's primary structure and, critically, its three-dimensional structure through X-ray crystallography by David M. Blow and his colleagues in 1967.[2] This landmark achievement revealed the enzyme's active site, including the famed catalytic triad of serine-195, histidine-57, and aspartate-102, providing a structural basis for its catalytic mechanism.[1][2] The "charge-relay system," as it was initially termed, became a textbook example of enzymatic catalysis.

Further research focused on the enzyme's specificity, revealing its preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine.[1] The development of synthetic substrates, like N-benzoyl-L-tyrosine ethyl ester (BTEE), was instrumental in detailed kinetic studies, allowing for precise characterization of its enzymatic activity.

Quantitative Analysis of this compound Activity

The catalytic efficiency of this compound has been extensively studied using a variety of substrates. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that define the enzyme's affinity for a substrate and its turnover rate, respectively. The ratio kcat/Km represents the overall catalytic efficiency.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Phe-pNA | 720 | 0.011 | 15 |

| A-A-Phe-AMC | 500 | 0.83 | 2000 |

| Leu substrate 4 | 72.83 ± 1.22 | (0.60 ± 0.01) × 10⁻³ | 8.21 ± 0.03 |

| AEH substrate 1 | 107.79 ± 3.12 | (4.36 ± 0.09) × 10⁻³ | 40.67 ± 0.43 |

| Cha substrate 2 | 140.48 ± 5.65 | (5.45 ± 0.16) × 10⁻² | 388.32 ± 4.54 |

| Phe substrate 3 | 61.97 ± 2.40 | (2.80 ± 0.07) × 10⁻² | 452.35 ± 6.62 |

| Table 1: Kinetic parameters of α-chymotrypsin with various peptide substrates.[3] |

Key Experimental Protocols

Purification of α-Chymotrypsin from Bovine Pancreas

This protocol outlines a common method for the purification of α-chymotrypsin from bovine pancreas, involving initial extraction, activation of the zymogen, and subsequent purification steps.

Materials:

-

Fresh or frozen bovine pancreas

-

0.25 M H2SO4

-

Solid ammonium sulfate

-

Trypsin (for activation)

-

Dialysis tubing

-

Chromatography system (e.g., ion-exchange or affinity)

Procedure:

-

Extraction: Homogenize minced bovine pancreas in 3 volumes of cold 0.25 M H2SO4. Centrifuge the homogenate at high speed to remove insoluble material.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for several hours at 4°C. Collect the precipitate by centrifugation.

-

Activation of Chymotrypsinogen: Dissolve the precipitate in a minimal amount of cold water and dialyze against 0.001 M HCl. Adjust the pH to 7.8 and add a small amount of trypsin to activate chymotrypsinogen to this compound.

-

Chromatographic Purification: Further purify the activated this compound using ion-exchange chromatography (e.g., on SP-Sephadex) or affinity chromatography (e.g., using a soybean trypsin inhibitor-Sepharose column to remove trypsin).[4]

-

Crystallization (optional): The purified this compound can be crystallized to achieve high purity.

This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This spectrophotometric assay is a standard method for determining this compound activity. The hydrolysis of BTEE by this compound produces N-benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.

Materials:

-

Purified this compound solution

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium chloride (CaCl2) solution (e.g., 100 mM)

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BTEE in methanol.

-

Prepare the Tris-HCl buffer containing CaCl2. Calcium ions are known to stabilize the enzyme.

-

-

Assay Mixture: In a quartz cuvette, combine the Tris-HCl buffer and the BTEE substrate solution.

-

Enzyme Addition: Initiate the reaction by adding a small, known volume of the this compound solution to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 256 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

Crystallization of α-Chymotrypsin

Crystallization is a crucial step for structural studies and for obtaining highly pure enzyme.

Materials:

-

Purified and concentrated α-chymotrypsin solution (e.g., 10-20 mg/mL in a low ionic strength buffer)

-

Ammonium sulfate solution (saturated or high concentration)

-

Hanging or sitting drop vapor diffusion plates

Procedure:

-

Protein Preparation: Ensure the this compound solution is free of precipitated material by centrifugation or filtration.

-

Crystallization Setup:

-

Reservoir Solution: Pipette the ammonium sulfate solution into the reservoir of the crystallization plate.

-

Drop Preparation: On a cover slip (for hanging drop) or in the well (for sitting drop), mix a small volume of the protein solution with an equal volume of the reservoir solution.

-

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature).

-

Crystal Growth: Monitor the drops for the appearance of crystals over several days to weeks. The optimal conditions (e.g., protein concentration, precipitant concentration, pH) may need to be determined through screening. Unliganded bovine α-chymotrypsin has been successfully crystallized at neutral pH using ammonium sulphate as the precipitant.[5]

Catalytic Mechanism of this compound

The catalytic activity of this compound is a two-step process, often referred to as a "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.

Step 1: Acylation

-

The substrate binds to the active site, with the aromatic side chain fitting into the hydrophobic S1 pocket.

-

The hydroxyl group of Serine-195, made highly nucleophilic by the adjacent Histidine-57 (which is in turn stabilized by Aspartate-102), attacks the carbonyl carbon of the scissile peptide bond.

-

This forms a short-lived tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole."

-

The tetrahedral intermediate collapses, breaking the peptide bond. The N-terminal portion of the substrate is released, and the C-terminal portion forms a covalent acyl-enzyme intermediate with Serine-195.

Step 2: Deacylation

-

A water molecule enters the active site.

-

Histidine-57 acts as a general base, activating the water molecule to attack the carbonyl carbon of the acyl-enzyme intermediate.

-

A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

This intermediate collapses, releasing the C-terminal portion of the original substrate (with a newly formed carboxyl terminus) and regenerating the active enzyme.

Conclusion

The study of this compound has been instrumental in advancing our knowledge of enzymology. From its initial discovery and the groundbreaking elucidation of its structure to the detailed characterization of its catalytic mechanism and kinetics, this compound continues to be a model system for biochemical and biophysical research. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, facilitating further investigations into this remarkable enzyme and its broader implications in biology and medicine. The historical perspective underscores the importance of fundamental research in driving innovation in fields such as drug development, where understanding enzyme structure and function is paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Looking Back: A Short History of the Discovery of Enzymes and How They Became Powerful Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psecommunity.org [psecommunity.org]

- 4. The preparation of trypsins and chymotrypsins from bovine and porcine residues after insulin extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Chymotrypsin Catalytic Triad: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chymotrypsin catalytic triad, a classic example of enzymatic catalysis crucial for understanding enzyme mechanisms and for the development of therapeutic agents. This document details the functional roles of the constituent amino acids, the catalytic mechanism, and the impact of mutations on its efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this compound activity and its manipulation through site-directed mutagenesis.

The Architecture and Function of the Catalytic Triad

This compound, a serine protease, is a digestive enzyme that catalyzes the hydrolysis of peptide bonds, with a preference for those adjacent to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1][2] Its remarkable catalytic efficiency is primarily attributed to a trio of amino acid residues within its active site, known as the catalytic triad. This triad, composed of Serine-195 (Ser-195) , Histidine-57 (His-57) , and Aspartate-102 (Asp-102) , works in concert to facilitate peptide bond cleavage.[3] Although these residues are distant in the primary sequence, protein folding brings them into close proximity to form the active site.

The function of each residue within the catalytic triad is highly specialized:

-

Serine-195 (The Nucleophile): The hydroxyl group of Ser-195 acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.[3] In its resting state, the serine hydroxyl group is a relatively poor nucleophile.

-

Histidine-57 (The General Base/Acid): His-57 functions as a general base by accepting a proton from the hydroxyl group of Ser-195, thereby increasing its nucleophilicity.[3] Later in the catalytic cycle, the protonated His-57 acts as a general acid, donating a proton to the leaving group.

-

Aspartate-102 (The Anchor and Electronegativity Enhancer): Asp-102 is hydrogen-bonded to His-57. This interaction serves to orient the His-57 imidazole ring correctly and increases the pKa of its nitrogen, making it a stronger base. This enhanced basicity allows it to effectively deprotonate Ser-195.

The Catalytic Mechanism: A Two-Act Play

The hydrolysis of a peptide bond by this compound proceeds via a two-step "ping-pong" mechanism, involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[1]

Act 1: Acylation - Formation of the Acyl-Enzyme Intermediate

-

Substrate Binding: The polypeptide substrate binds to the active site of this compound, with the aromatic side chain of the target residue fitting into a hydrophobic pocket, which ensures substrate specificity.

-

Nucleophilic Attack: His-57, polarized by Asp-102, abstracts the proton from the hydroxyl group of Ser-195. The resulting highly nucleophilic alkoxide ion of Ser-195 attacks the carbonyl carbon of the substrate's peptide bond.[3]

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge on the oxyanion is stabilized by hydrogen bonds with backbone amide groups in the "oxyanion hole".

-

Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The C-N bond of the peptide is cleaved. The newly formed amino terminus of the cleaved peptide (the leaving group) is protonated by His-57 (now acting as a general acid). This first product is released. The remaining portion of the substrate is now covalently attached to the Ser-195 residue, forming the acyl-enzyme intermediate.

Act 2: Deacylation - Regeneration of the Free Enzyme

-

Water Binding: A water molecule enters the active site.

-

Activation of Water: His-57 acts as a general base, abstracting a proton from the water molecule, thereby generating a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

Collapse of the Intermediate and Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and the Ser-195 oxygen. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. The second product, a carboxylic acid, is released from the active site.

The enzyme is now restored to its original state, ready to catalyze another reaction.

Quantitative Analysis of Catalytic Triad Mutants

Site-directed mutagenesis has been instrumental in elucidating the precise contribution of each residue in the catalytic triad. By replacing these critical amino acids and analyzing the kinetic parameters of the resulting mutant enzymes, researchers have confirmed their essential roles. The following table summarizes the impact of various mutations on the catalytic efficiency of this compound.

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Wild-Type | N-acetyl-L-tryptophan p-nitrophenyl ester | 31 | 0.002 | 1.55 x 10⁷ | - |

| Wild-Type | N-acetyl-L-tryptophan ethyl ester | 27 | 0.097 | 2.78 x 10⁵ | - |

| Wild-Type | N-acetyl-L-tyrosyl-glycinamide | 0.50 | 23 | 22 | - |

| Ser-195 -> Ala | N/A | N/A | N/A | N/A | ~10⁶ |

| His-57 -> Ala | N/A | kcat significantly reduced | Km may be affected | Catalytic efficiency drastically reduced | >10³ |

| Asp-102 -> Ala | N/A | N/A | N/A | N/A | ~10⁴ |

| Asp-102 -> Asn | N/A | N/A | N/A | N/A | ~10³-10⁴ |

| His-57 (Platinated) | Various | 1-25% of wild-type | Slightly higher than wild-type | Significantly reduced | N/A |

Note: Specific kcat and Km values for mutants are often highly dependent on the substrate and reaction conditions. The fold decrease in catalytic efficiency (kcat/Km) is a more generalizable measure of the impact of the mutation. Data is compiled from multiple sources to illustrate the general trends.[4][5]

Experimental Protocols

This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol describes a continuous spectrophotometric rate determination assay for α-chymotrypsin activity. The hydrolysis of BTEE results in an increase in absorbance at 256 nm.

Materials:

-

α-Chymotrypsin

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Tris buffer (80 mM, pH 7.8 at 25°C)

-

Calcium Chloride (CaCl₂) solution (2 M)

-

Methanol

-

Hydrochloric Acid (HCl) solution (1 mM)

-

Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

-

BTEE Substrate Solution (1.18 mM): Dissolve 37.0 mg of BTEE in 63.4 mL of methanol, then bring the final volume to 100 mL with deionized water.

-

Enzyme Diluent: 1 mM HCl.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute the stock solution in cold 1 mM HCl to a concentration of 10-30 µg/mL.

-

-

Assay Protocol:

-

Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.

-

In a 3 mL quartz cuvette, pipette the following:

-

1.5 mL of Assay Buffer

-

1.4 mL of BTEE Substrate Solution

-

-

Mix by inversion and place the cuvette in the spectrophotometer.

-

Incubate for 4-5 minutes to allow the solution to reach thermal equilibrium. Record the blank rate, if any.

-

To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

-

-

Calculation of Enzyme Activity: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C. The activity can be calculated using the following formula:

Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme/mL in reaction mixture)

where 964 is the molar extinction coefficient of the product at 256 nm.

General Workflow for Site-Directed Mutagenesis of this compound

This section outlines a general workflow for introducing specific mutations into the this compound gene, for example, to replace one of the catalytic triad residues.

1. Plasmid Preparation:

-

Obtain a plasmid containing the chymotrypsinogen gene. This compound is synthesized as an inactive zymogen, chymotrypsinogen, which is later activated by proteolytic cleavage. Mutagenesis is typically performed on the chymotrypsinogen cDNA.

2. Primer Design:

-

Design a pair of complementary mutagenic primers. These primers should contain the desired mutation (e.g., an Ala codon instead of a Ser codon at position 195) and be flanked by 10-15 bases of correct sequence on both sides.

3. Polymerase Chain Reaction (PCR):

-

Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the chymotrypsinogen gene with the mutagenic primers. This will generate a new plasmid containing the desired mutation.

4. Digestion of Parental DNA:

-

Digest the PCR product with a restriction enzyme, such as DpnI, that specifically cleaves methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized mutant plasmid DNA will be unmethylated and remain intact.

5. Transformation:

-

Transform the DpnI-treated plasmid DNA into competent E. coli cells.

6. Selection and Screening:

-

Plate the transformed cells on an appropriate antibiotic selection medium.

-

Isolate plasmid DNA from individual colonies.

-

Screen for the desired mutation by DNA sequencing.

7. Protein Expression and Purification:

-

Express the mutant chymotrypsinogen protein in a suitable expression system (e.g., E. coli).

-

Purify the recombinant mutant chymotrypsinogen using standard chromatography techniques.

8. Activation and Characterization:

-

Activate the purified mutant chymotrypsinogen to this compound by limited proteolysis with trypsin.

-

Characterize the kinetic properties (kcat and Km) of the mutant this compound using the activity assay described above and compare them to the wild-type enzyme.

Visualizations of Key Processes

The following diagrams illustrate the core concepts discussed in this guide.

Caption: The two-phase catalytic mechanism of this compound.

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Caption: Logical relationship in competitive inhibition of an enzyme.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. aklectures.com [aklectures.com]

- 4. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADD YOUR PAGE TITLE [employees.csbsju.edu]

The Role of Chymotrypsin in the Protein Digestion Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymotrypsin, a key serine protease, plays a pivotal role in the intricate process of dietary protein digestion. Synthesized as an inactive zymogen, chymotrypsinogen, in the pancreatic acinar cells, it undergoes precise proteolytic activation in the duodenum to become its active form, this compound. This enzyme exhibits a distinct substrate specificity, preferentially cleaving peptide bonds adjacent to large hydrophobic amino acid residues. This technical guide provides an in-depth exploration of this compound's function, activation, and significance in the protein digestion cascade. It includes a detailed overview of its enzymatic kinetics, relevant experimental protocols for its characterization, and visual representations of its mechanism of action and the broader digestive pathway. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on gastroenterology, enzymology, and related fields.

Introduction

The digestion of dietary proteins is a complex and highly regulated process that begins in the stomach and is completed in the small intestine. This process relies on the coordinated action of a series of proteases that break down large protein molecules into smaller peptides and ultimately into individual amino acids, which can then be absorbed by the intestinal epithelium. Among these proteases, the pancreatic enzyme this compound is of central importance.

This guide will delve into the molecular mechanisms of this compound, from its synthesis and activation to its specific role in proteolysis. Understanding the nuances of this compound's function is critical for research into digestive disorders, the development of enzyme-based therapies, and the design of drugs that may be affected by or target the digestive process.

The Protein Digestion Pathway: The Role of this compound

The digestion of proteins is initiated by pepsin in the acidic environment of the stomach. However, the bulk of protein digestion occurs in the duodenum, the first section of the small intestine. Here, the acidic chyme from the stomach is neutralized, and a cascade of pancreatic proteases is introduced.

The pancreas secretes a cocktail of zymogens, including chymotrypsinogen, trypsinogen, procarboxypeptidases, and proelastase. The activation of this cascade is a critical, highly regulated event.

Figure 1: Overview of the protein digestion pathway.

Activation of Chymotrypsinogen

This compound is synthesized and secreted as the inactive precursor, chymotrypsinogen, to prevent autodigestion of the pancreas. Its activation is initiated in the duodenum by trypsin. Trypsin, itself activated from trypsinogen by the duodenal enzyme enteropeptidase, cleaves a single peptide bond (between arginine-15 and isoleucine-16) in the chymotrypsinogen molecule. This initial cleavage results in the formation of the transiently active π-chymotrypsin. Subsequent autolysis by other π-chymotrypsin molecules removes two dipeptides (14-15 and 147-148), leading to the mature and fully active α-chymotrypsin. This conformational change creates the substrate-binding pocket and the oxyanion hole necessary for catalysis.

Figure 2: Activation cascade of chymotrypsinogen.

Substrate Specificity

This compound is an endopeptidase, meaning it hydrolyzes peptide bonds within the polypeptide chain. Its specificity is determined by a hydrophobic pocket in its active site that preferentially binds large, nonpolar amino acid residues. Consequently, this compound primarily cleaves peptide bonds on the carboxyl side of tryptophan, tyrosine, phenylalanine, and to a lesser extent, leucine and methionine. This specificity is complementary to that of trypsin, which cleaves after basic residues (lysine and arginine), and elastase, which targets small, neutral residues. The concerted action of these enzymes results in the efficient fragmentation of large polypeptides into smaller peptides.

Quantitative Data

The enzymatic activity of this compound can be quantified to understand its efficiency and behavior under different conditions.

| Parameter | Value | Substrate/Condition | Reference |

| Optimal pH | 7.8 - 8.5 | Casein | |

| Optimal Temperature | 45 - 50 °C | BTEE | |

| Kinetic Parameters | |||

| Km | 0.13 mM | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | |

| kcat | 193 s-1 | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | |

| Km | 1.5 mM | N-Succinyl-L-phenylalanine p-nitroanilide (SUPHEPA) | |

| kcat | 60 s-1 | N-Succinyl-L-phenylalanine p-nitroanilide (SUPHEPA) |

Experimental Protocols

This compound Activity Assay using BTEE

This protocol describes a common method for determining the activity of this compound using the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE). The hydrolysis of BTEE by this compound can be monitored spectrophotometrically.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

BTEE solution (e.g., 1.15 mM in 50% v/v methanol)

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture by adding the Tris-HCl buffer and BTEE solution to a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small volume of the this compound solution.

-

Immediately monitor the change in absorbance at 256 nm over time.

-

Calculate the rate of change in absorbance (ΔA/min).

-

The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product.

Figure 3: Workflow for a this compound activity assay using BTEE.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the determination of Michaelis-Menten kinetic parameters for this compound using a chromogenic substrate like SUPHEPA.

Materials:

-

α-Chymotrypsin solution of known concentration

-

SUPHEPA solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

In a 96-well plate, add a fixed amount of this compound solution to each well.

-

Add varying concentrations of the SUPHEPA substrate to the wells to initiate the reaction.

-

Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the initial reaction velocity (V0) for each substrate concentration.

-

Plot V0 versus substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for visualization and analysis.

Conclusion

This compound is an indispensable component of the protein digestion pathway. Its specific activation mechanism and well-defined substrate preference ensure the controlled and efficient breakdown of dietary proteins. A thorough understanding of its biochemical properties and the methods to assess its function are crucial for advancements in nutritional science, the management of pancreatic insufficiency, and the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for professionals engaged in research and development in these areas.

chymotrypsin gene and protein sequence analysis

An In-depth Technical Guide to Chymotrypsin Gene and Protein Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gene and protein sequence analysis of this compound, a key serine protease. It covers fundamental concepts, detailed experimental protocols, and the enzyme's role in health and disease, offering valuable insights for professionals in research and drug development.

Introduction to this compound

This compound is a digestive enzyme that functions in the small intestine to break down proteins and polypeptides.[1] It is synthesized in the acinar cells of the pancreas as an inactive precursor, chymotrypsinogen, to prevent damage to the pancreas.[2][3] As a member of the serine protease superfamily, this compound utilizes a key serine residue in its active site for catalysis.[3] Its substrate specificity is directed towards peptide bonds adjacent to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] This specificity is crucial for its biological role and its application as a tool in proteomics research.[1][4] Understanding the gene and protein sequences of this compound is fundamental for elucidating its function, regulation, and involvement in pathological conditions, making it a subject of interest for drug development.[5][6]

This compound Gene and Protein Architecture

This compound is encoded by genes that belong to the PA clan of proteases, which is highly represented in eukaryotes.[7][8] The primary product of gene expression is the zymogen chymotrypsinogen, a single polypeptide chain of 245 amino acids.[2] Activation into the mature enzyme, α-chymotrypsin, is a multi-step process initiated by trypsin.[1][2]

Key Gene and Protein Information (Human this compound C)

| Feature | Description | Reference |

| Gene Name | This compound C | [UniProt: Q99859] |

| Gene Symbol | CTRC | [UniProt: Q99859] |

| Chromosomal Location | 1p36.21 | [UniProt: Q99859] |

| UniProt ID | Q99859 | [UniProt: Q99859] |

| Protein Length | 268 amino acids (including signal peptide) | [UniProt: Q99859] |

| Catalytic Triad | His-57, Asp-102, Ser-195 (chymotrypsinogen numbering) | [7][8] |

Zymogen Activation

The activation of chymotrypsinogen is a critical physiological process that ensures proteolytic activity is confined to the appropriate location, the duodenum.[2] This process is initiated by trypsin, another digestive protease, which cleaves the peptide bond between Arginine-15 and Isoleucine-16.[1][2][9][10] This initial cleavage produces the transiently active intermediate, π-chymotrypsin.[1][2] Subsequently, π-chymotrypsin molecules act on each other, excising two dipeptides (Ser-14–Arg-15 and Thr-147–Asn-148) to yield the stable and fully active α-chymotrypsin.[1][2] This final form consists of three polypeptide chains linked by disulfide bonds.[1] The newly formed N-terminus of Isoleucine-16 moves to form a salt bridge with Aspartate-194, a conformational change that is crucial for forming the substrate-binding pocket and the oxyanion hole, essential components of the active site.[1][9]

The Catalytic Mechanism

This compound employs a classic catalytic triad of Serine-195, Histidine-57, and Aspartate-102 to hydrolyze peptide bonds.[11][12] The mechanism is a two-step process known as ping-pong catalysis.[3][11]

-

Acylation Phase: The His-57 residue, acting as a general base, abstracts a proton from Ser-195, enhancing its nucleophilicity. The activated Ser-195 attacks the carbonyl carbon of the substrate's scissile peptide bond, forming a tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole". The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the enzyme, forming an acyl-enzyme intermediate.[11][12][13]

-

Deacylation Phase: A water molecule enters the active site. His-57 now acts as a general acid, donating a proton to the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.[11] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme.[11][13]

Gene and Protein Sequence Analysis

The analysis of this compound sequences is crucial for understanding its evolutionary relationships, structure-function dynamics, and substrate specificity.[14][15]

Data Acquisition and Homology Search

Gene and protein sequences for this compound can be retrieved from public databases such as the National Center for Biotechnology Information (NCBI) and UniProt. Homology searches, typically performed using the Basic Local Alignment Search Tool (BLAST), are essential for identifying related this compound sequences across different species.

Sequence Alignment and Phylogenetic Analysis

Multiple Sequence Alignment (MSA) is used to align this compound sequences from various species, revealing conserved regions and divergent positions.[15] These alignments are fundamental for identifying key functional residues, such as the catalytic triad, and for constructing phylogenetic trees.[15][16] Phylogenetic analysis helps to infer the evolutionary history and functional divergence of the this compound family.[16][17]

Substrate Specificity

This compound's preference for cleaving after large, hydrophobic residues is determined by its S1 binding pocket.[1][12] This pocket is hydrophobic and spacious, allowing it to accommodate aromatic side chains.[1][3] In contrast, related proteases like trypsin have a negatively charged residue (Asp-189) at the bottom of the S1 pocket, which attracts positively charged residues like lysine and arginine.[12][13]

Table of this compound Cleavage Specificity

| Primary Cleavage Sites (P1 Position) | Secondary Cleavage Sites | Reference |

| Tryptophan (Trp) | Leucine (Leu) | [1][18] |

| Tyrosine (Tyr) | Methionine (Met) | [1][18] |

| Phenylalanine (Phe) | Alanine (Ala) | [1][18] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Protocol: In Silico Phylogenetic Analysis

-

Sequence Retrieval: Obtain this compound protein sequences from the NCBI Protein database or UniProt for a range of species.

-

Multiple Sequence Alignment (MSA): Use a tool like Clustal Omega or MUSCLE to align the retrieved sequences. This step is critical for identifying homologous positions.[15]

-

Phylogenetic Tree Construction: Input the alignment file into a program like MEGA-X or PhyML. Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).[17]

-

Tree Validation: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree branches.[16]

-

Visualization and Interpretation: Visualize the resulting phylogenetic tree to infer evolutionary relationships among the this compound orthologs.[16]

Protocol: In Vitro this compound Activity Assay

This protocol is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[19][20]

-

Reagent Preparation:

-

Assay Procedure:

-

Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.[19][20]

-

In a 3 mL cuvette, combine 1.4 mL of Assay Buffer and 1.5 mL of BTEE substrate solution.

-

Equilibrate the mixture to 25°C for 5 minutes and measure the blank rate.[20]

-

Initiate the reaction by adding 0.1 mL of the enzyme solution.[19][20]

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

-

-

Data Analysis:

Protocol: Protein Digestion for Peptide Mapping

This compound is a valuable alternative to trypsin for peptide mapping, especially for hydrophobic proteins or to achieve higher sequence coverage.[4][18][21]

-

Protein Preparation:

-

Solubilize and denature the target protein in a buffer such as 6 M urea or guanidine-HCl.[22]

-

Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 50-60°C for 20 minutes.[22]

-

Alkylation: Alkylate the reduced cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 15 minutes.[22]

-

-

Digestion:

-

Sample Cleanup and Analysis:

Role in Health, Disease, and Drug Development

This compound's primary role is in protein digestion.[1] However, dysregulation of its activity or gene variants can be associated with disease. Loss-of-function variants in the CTRC gene are recognized as risk factors for chronic pancreatitis.[23][24] These variants can impair the protective mechanism by which CTRC degrades trypsinogen, leading to premature and excessive trypsin activation within the pancreas.[23]

In the pharmaceutical industry, this compound has therapeutic applications. Due to its anti-inflammatory, anti-edematous, and fibrinolytic properties, it is used in combination with trypsin to facilitate the healing of traumatic and surgical injuries.[25] Furthermore, as a member of the broader serine protease family, which is implicated in conditions ranging from cancer to viral infections, this compound serves as a model for studying protease function and for developing targeted protease inhibitors.[5][26][27]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chymotrypsinogen - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. researchgate.net [researchgate.net]

- 7. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simulation of the activation of α-chymotrypsin: Analysis of the pathway and role of the propeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chymotrypsinogen and this compound - Jmol [biosci.mcdb.ucsb.edu]

- 11. Serine protease - Wikipedia [en.wikipedia.org]

- 12. andrew.cmu.edu [andrew.cmu.edu]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Specificity of trypsin and this compound: loop-motion-controlled dynamic correlation as a determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Improved Protein Digestion with the Sequencing Grade Endoproteinases this compound and Lys-C [promega.com]

- 19. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 20. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. promega.com [promega.com]

- 23. Comprehensive functional analysis of this compound C (CTRC) variants reveals distinct loss-of-function mechanisms associated with pancreatitis risk - PMC [pmc.ncbi.nlm.nih.gov]

- 24. uniprot.org [uniprot.org]

- 25. The Role of Trypsin:this compound in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

- 27. Trypsin, this compound and elastase in health and disease (2024) | Oladoyin Grace Famutimi [scispace.com]

A Comparative Study of Chymotrypsin Across Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a pivotal role in digestive processes across a vast array of species. Its primary function is the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Beyond its digestive role, this compound and its homologs are implicated in a variety of physiological processes, including immune responses and developmental pathways. Understanding the comparative biochemistry and structural biology of this compound from different species is crucial for advancements in enzymology, the development of novel therapeutics, and the design of targeted protease inhibitors. This guide provides a comprehensive comparative analysis of this compound, focusing on its kinetic properties, structural features, and involvement in key biological pathways.

Data Presentation: Comparative Physicochemical and Kinetic Properties of this compound

The functional diversity of this compound across different species is reflected in its physicochemical and kinetic properties. The following tables summarize key parameters for this compound from various sources, offering a quantitative basis for comparison.

Table 1: Comparative Physicochemical Properties of this compound from Different Species

| Species | Source | Molecular Weight (kDa) | Isoelectric Point (pI) | Number of Amino Acids |

| Bos taurus (Bovine) | Pancreas | 25[1][2] | 8.75[2] | 241[1][2] |

| Homo sapiens (Human) | Pancreas | ~29[3] | - | ~245 (Chymotrypsinogen) |

| Sus scrofa (Porcine) | Pancreas | 25[1] | - | 241[1] |

| Catla catla (Fish) | Viscera | 29[4] | Anionic | - |

| Tenebrio molitor (Insect) | Midgut | 23[5] | 8.4[5] | - |

Table 2: Comparative Kinetic Parameters of this compound from Different Species

| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Bos taurus (Bovine) | Suc-AAPF-pNA | 0.06[6] | - | - |

| Homo sapiens (Human) | Suc-LLVY-pNA | 0.1 | - | - |

| Catla catla (Fish) | Suc-AAPF-pNA | 0.83 ± 1.1[4] | - | - |

| Tenebrio molitor (Insect) | Suc-AAPF-pNA | 1.59[5] | 36.5[5] | 2.3 x 104 |

| Nocardiopsis prasina (Bacteria) | Suc-AAPF-pNA | - | - | - |

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, buffer composition). The data presented here are for comparative purposes and were extracted from the cited literature.

Experimental Protocols

This compound Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This spectrophotometric assay is a widely used method to determine this compound activity. The enzyme catalyzes the hydrolysis of BTEE, and the increase in absorbance at 256 nm is monitored over time.

Materials:

-

80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2

-

1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution in 50% (w/w) methanol

-

1 mM HCl for enzyme dilution

-

Quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at 256 nm and maintaining a constant temperature of 25°C.

-

Reagent Preparation:

-

Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

-

Dissolve BTEE in 50% methanol to a final concentration of 1.18 mM.

-

Prepare a stock solution of this compound in 1 mM HCl and dilute to a working concentration of 10-30 µg/mL.

-

-

Assay Setup:

-

Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.

-

In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and record any blank rate.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding 100 µL of the diluted this compound solution to the cuvette.

-

Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5-10 minutes.

-

Determine the initial linear rate of the reaction (ΔA256/min).

-

-

Calculation of Activity:

-

One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C. The activity can be calculated using the molar extinction coefficient of the product.

-

Purification of this compound using Affinity Chromatography

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. For this compound, a common ligand is a trypsin inhibitor, such as soybean trypsin inhibitor (SBTI) or aprotinin, which also binds to this compound, albeit with different affinities.

Materials:

-

Affinity chromatography column packed with a resin coupled to a suitable ligand (e.g., aprotinin-agarose or SBTI-sepharose).

-

Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

-

Elution Buffer: e.g., 0.01 N HCl with 0.5 M NaCl.

-

Crude protein extract containing this compound (e.g., pancreatic extract).

-

Fraction collector.

Procedure:

-

Column Equilibration:

-

Equilibrate the affinity column by washing it with 5-10 column volumes of Binding/Wash Buffer. This ensures the resin is at the appropriate pH and ionic strength for binding.

-

-

Sample Loading: [9]

-

Apply the crude protein extract to the top of the equilibrated column. Allow the sample to enter the resin bed by gravity flow or at a controlled flow rate.

-

-

Washing:

-

After the entire sample has entered the column, wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution: [9]

-

Elute the bound this compound by applying the Elution Buffer to the column. The change in pH or ionic strength disrupts the interaction between this compound and the immobilized ligand, causing the enzyme to be released.

-

Collect the eluted fractions using a fraction collector.

-

-

Analysis of Fractions:

-

Assay the collected fractions for this compound activity (using the BTEE assay described above) and protein concentration (e.g., by measuring absorbance at 280 nm or using a protein assay like the Bradford assay).

-

Pool the fractions containing the highest this compound activity.

-

-

Column Regeneration:

-

Regenerate the column for future use by washing it with several column volumes of high and low pH buffers, followed by storage in an appropriate buffer containing a bacteriostatic agent.

-

Mandatory Visualization

Chymotrypsinogen Activation Pathway

The activation of the inactive zymogen, chymotrypsinogen, to the active enzyme, this compound, is a critical step in protein digestion. This process is initiated by the serine protease trypsin.

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Insect Prophenoloxidase (PPO) Activating System

In insects, a complex cascade of serine proteases, including this compound-like enzymes, regulates the activation of prophenoloxidase (PPO), a key component of the innate immune response leading to melanization and encapsulation of foreign invaders.[7][10]

Caption: The prophenoloxidase (PPO) activation cascade in insects.

References